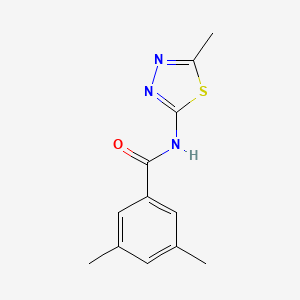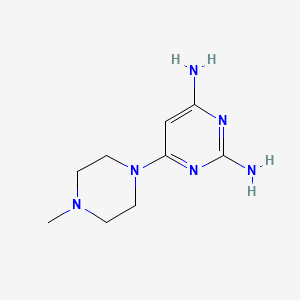![molecular formula C22H30ClNO B5675939 3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5675939.png)
3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoxazine derivatives often involves the reaction of phenols with formaldehyde and primary amines in the presence of acid catalysts. For compounds with an adamantyl group, the synthesis might require specific conditions to incorporate the bulky adamantyl moiety successfully. Although the direct synthesis of "3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine" is not detailed in the provided literature, similar compounds have been synthesized through reactions involving adamantyl-substituted phenols or amines. These processes highlight the importance of selecting appropriate reagents and conditions to achieve the desired structural features and functional groups.
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives, including the presence of adamantyl groups, significantly influences their properties and reactivity. X-ray diffraction studies and molecular modeling can provide insights into the conformation, bond lengths, and angles, which are crucial for understanding the compound's behavior in chemical reactions and its interaction with other molecules. The adamantyl group's bulky nature might induce a particular spatial arrangement that could stabilize the molecule or influence its reactivity.
Chemical Reactions and Properties
Benzoxazine compounds undergo ring-opening polymerization upon heating, leading to polybenzoxazines with excellent thermal, mechanical, and chemical resistance properties. The presence of the adamantyl group could further enhance these properties by increasing the rigidity of the polymer backbone. Additionally, the chemical reactivity of "3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine" towards nucleophiles, electrophiles, and radical species would be an area of interest, as it dictates its potential applications in synthetic chemistry and material science.
Physical Properties Analysis
The physical properties of benzoxazines, such as melting point, boiling point, solubility, and density, are influenced by their molecular structure. The adamantyl group can impact these properties by increasing molecular weight and steric hindrance, potentially affecting the compound's phase behavior, solubility in various solvents, and interactions with other materials.
Chemical Properties Analysis
The chemical properties of benzoxazines, including acidity/basicity, reactivity patterns, and stability, are determined by their functional groups and molecular structure. The electron-withdrawing or donating effects of substituents like chloro and methyl groups, combined with the steric effects of the adamantyl group, would influence the compound's reactivity in chemical reactions, including polymerization, substitution, and addition reactions.
- Synthesis and antimicrobial activity of oxadiazoles and oxadiazoline derivatives (El-Emam et al., 2004).
- New synthesis approaches for benzoxazine and dihydro-benzoxazine derivatives (Gabriele et al., 2006).
- Synthesis and pharmacological effects of optically active benzoxazine derivatives (Ashimori et al., 1991).
- Structural analysis of spiro benzoxazine compounds (Osyanin et al., 2015).
Propiedades
IUPAC Name |
3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO/c1-14-5-20-19(15(2)21(14)23)12-24(13-25-20)4-3-22-9-16-6-17(10-22)8-18(7-16)11-22/h5,16-18H,3-4,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHARTZAHFAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CCC34CC5CC(C3)CC(C5)C4)C(=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Adamantan-1-YL)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5675860.png)
![(3R*,4S*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5675867.png)
![N-(4-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B5675871.png)
![2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5675878.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole](/img/structure/B5675883.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-1H-benzimidazole-5-carboxamide](/img/structure/B5675906.png)
![3-{2-[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5675921.png)
![2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5675922.png)




![N,N,4-trimethyl-5-[(4-phenyl-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5675955.png)